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molecular formula C11H6BrFN2O B8536524 (5-Bromo-2-fluorophenyl)(pyrimidin-5-yl)methanone

(5-Bromo-2-fluorophenyl)(pyrimidin-5-yl)methanone

Cat. No. B8536524
M. Wt: 281.08 g/mol
InChI Key: IJBHMZKNJLUCPZ-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To a stirring solution of (5-bromo-2-fluorophenyl)(pyrimidin-5-yl)methanol (2.42 g, 8.55 mmol) in DCM (40 mL) was added Dess-Martin periodinane (4 g, 9.4 mmol) portion-wise over several minutes. The reaction was then quenched with saturated 1:1 Na2S2O3/NaHCO3 solution (80 mL) and stirred until gas evolution ceased. The aqueous layer was extracted with DCM, dried over MgSO4, and purified by column chromatography (gradient 0 to 30% EtOAc in hexanes) to give the product. 1H NMR (400 MHz, CDCl3) δ 9.41 (s, 1H), 9.09 (d, J=1.6 Hz, 2H), 7.81 (dd, J=6.0, 2.6 Hz, 1H), 7.74 (ddd, J=8.8, 4.5, 2.6 Hz, 1H), 7.13 (t, J=9.1 Hz, 1H).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([CH:8]([C:10]2[CH:11]=[N:12][CH:13]=[N:14][CH:15]=2)[OH:9])[CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:16])=[C:6]([C:8]([C:10]2[CH:15]=[N:14][CH:13]=[N:12][CH:11]=2)=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
2.42 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(O)C=1C=NC=NC1)F
Name
Quantity
4 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with saturated 1:1 Na2S2O3/NaHCO3 solution (80 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (gradient 0 to 30% EtOAc in hexanes)
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C1)C(=O)C=1C=NC=NC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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